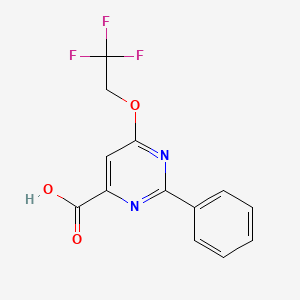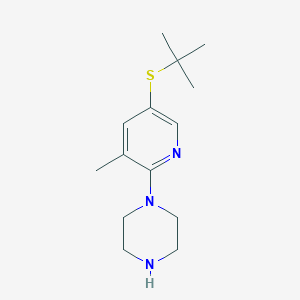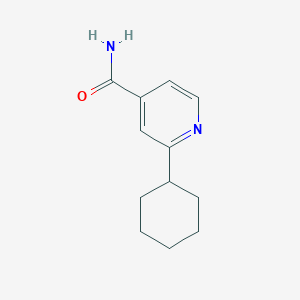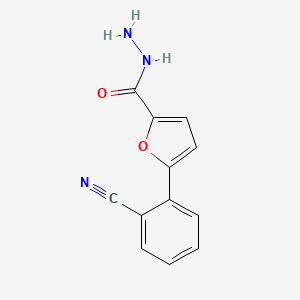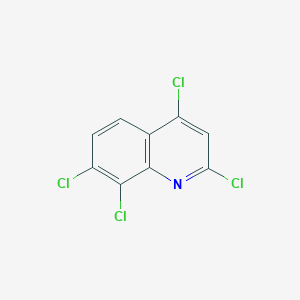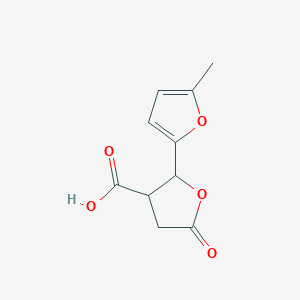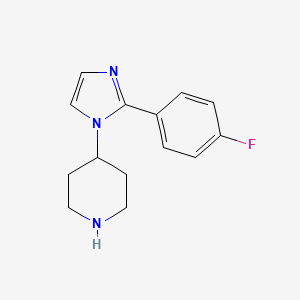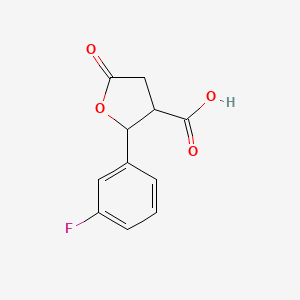
2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that features a fluorinated phenyl group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorophenylboronic acid and a suitable tetrahydrofuran derivative.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to attach the 3-fluorophenyl group to the tetrahydrofuran ring.
Oxidation: The resulting intermediate is then oxidized to introduce the ketone functionality at the 5-position of the tetrahydrofuran ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and oxidation steps, as well as advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Introduction of additional carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H9FO4 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H9FO4/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10H,5H2,(H,14,15) |
InChI Key |
MTCZCJAKJZORIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11791749.png)
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)
